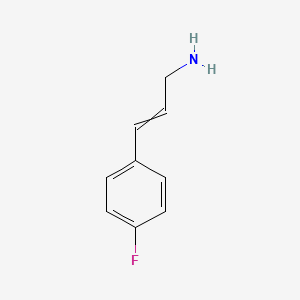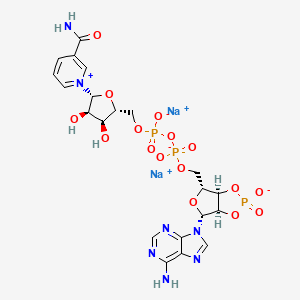![molecular formula C15H22O6 B14087229 [(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)
[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate is a complex organic compound characterized by its unique structure, which includes multiple stereocenters and functional groups. This compound is part of the iridoid monoterpenoid family, known for their diverse biological activities and presence in various plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts or engineered microorganisms to streamline the synthesis process. These methods aim to increase yield and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: The enoate group can be reduced to an alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, this compound is studied for its potential therapeutic properties. It has been investigated for its role in modulating biological pathways and its potential as a lead compound in drug discovery .
Medicine
In medicine, research focuses on the compound’s potential to treat various diseases. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in creating high-performance products .
Wirkmechanismus
The mechanism of action of [(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other iridoid monoterpenoids, such as:
Gluconapoleiferin: Known for its presence in various plants and its biological activities.
Neomatatabiol: Another iridoid monoterpenoid with distinct biological properties.
Uniqueness
[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H22O6 |
|---|---|
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H22O6/c1-4-9(2)15(19)21-13(6-5-11(17)10(3)16)12-7-8-14(18)20-12/h4-6,10-13,16-17H,7-8H2,1-3H3/b6-5+,9-4+/t10-,11-,12-,13-/m0/s1 |
InChI-Schlüssel |
KDJQJYVWRNNMAM-HIWLEQICSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@@H](/C=C/[C@@H]([C@H](C)O)O)[C@@H]1CCC(=O)O1 |
Kanonische SMILES |
CC=C(C)C(=O)OC(C=CC(C(C)O)O)C1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14087150.png)

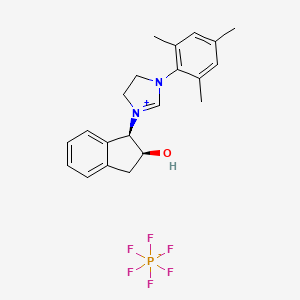
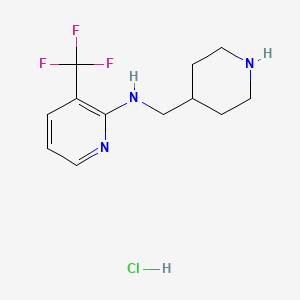

![4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B14087177.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]](/img/structure/B14087179.png)
![1-Bromoimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B14087187.png)
![1-(4-Ethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087188.png)
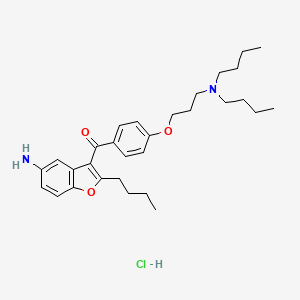
![2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14087195.png)
